D-arabinonic acid

Description

Contextualizing D-Arabinonic Acid within Contemporary Biochemical Research

In the realm of modern biochemistry, this compound is primarily recognized for its involvement in carbohydrate metabolism. smolecule.com It is a known metabolite in the D-arabinose pathway and can be utilized as a carbon source by certain bacteria, which involves specific enzymes and metabolic pathways. smolecule.com This has spurred research into its potential as a prebiotic compound, capable of promoting the growth of beneficial gut microbiota. smolecule.com

Furthermore, this compound serves as a crucial intermediate in the synthesis of other biologically important molecules. For instance, it is a precursor in the chemical synthesis of D-arabinitol 1-phosphate, a substrate for the enzyme D-arabinitol-phosphate dehydrogenase, which is involved in the pentose (B10789219) phosphate (B84403) pathway. nih.gov The study of such pathways is fundamental to understanding cellular energy metabolism and the biosynthesis of nucleotides.

Research is also delving into the potential of this compound and its derivatives to exhibit a range of biological activities. ontosight.ai While detailed mechanisms are still under investigation, preliminary studies suggest interactions with enzymes involved in carbohydrate metabolism. smolecule.com

Interdisciplinary Significance of this compound Studies

The importance of this compound extends beyond biochemistry into several other scientific and industrial fields.

Biotechnology: In the field of biotechnology, this compound serves as a substrate in fermentation processes for the production of various biochemicals. smolecule.com Its role in microbial metabolism is being explored for applications in metabolic engineering and synthetic biology. smolecule.com The enzymatic oxidation of D-arabinose is a method being investigated for the production of this compound itself. smolecule.com

Material Science: There is growing interest in utilizing this compound in the development of novel materials. smolecule.com Research indicates its potential as a component in the synthesis of biodegradable polymers, which could have applications in packaging, drug delivery systems, and tissue engineering. smolecule.comevitachem.com Additionally, biocompatible hydrogels incorporating this compound show promise for biomedical applications, such as controlled drug release. smolecule.com

Food Industry: this compound and its salts are being explored for their potential use in the food industry. smolecule.com For example, its calcium salt is recognized for its stabilizing properties and as a potential source of calcium in functional foods and dietary supplements. chemimpex.comnetascientific.com It may also act as a natural preservative and flavor enhancer. chemimpex.comnetascientific.com

Pharmaceuticals: The unique structure of this compound makes it a candidate for applications in drug formulation. smolecule.com Its derivatives are being investigated for their potential therapeutic properties. smolecule.com The calcium salt of this compound, for instance, is used in drug formulations to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.comnetascientific.com

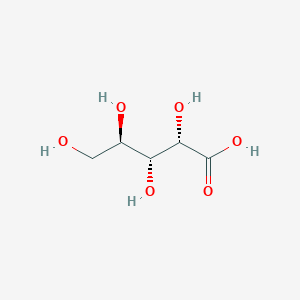

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074991 | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13752-83-5, 488-30-2, 32609-14-6 | |

| Record name | Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of D Arabinonic Acid in Natural Systems

Endogenous Presence and Metabolic Relevance in Organisms

D-Arabinonic acid is not merely an exogenous substance but is actively involved in the metabolic processes of a wide array of organisms, from microbes to mammals.

Microbial Occurrence and Metabolic Pathways

This compound plays a role in the metabolism of various microorganisms, serving as both an intermediate and a product in different pathways.

Bacterial Metabolism: Certain bacteria can utilize this compound as a carbon source. smolecule.com For instance, Pseudomonas fragi can oxidize D-xylose to produce D-xylonic acid, and similarly, it can oxidize L-arabinose to a mixture of L-arabino-1,4-lactone and L-arabinonic acid. nih.gov In Mycobacterium tuberculosis, the biosynthesis of D-arabinofuranose, a key component of the cell wall, involves a series of reactions that are evolutionarily linked to this compound-related pathways in fungi. nih.gov The pathway to produce decaprenyl-phospho-arabinose, the donor of arabinose for cell wall synthesis, starts from D-ribose 5-phosphate. nih.gov Some engineered Escherichia coli strains have been developed to convert L-arabinonic acid into L-1,2,4-butanetriol. nih.gov

Fungal Metabolism: In fungi, this compound is implicated in various metabolic routes. For example, the catabolism of D-galacturonic acid, a component of pectin, proceeds through a pathway that involves several steps, ultimately leading to pyruvate (B1213749) and glycerol. mdpi.comnih.gov While not directly involving this compound, the study of these sugar acid pathways in fungi like Aspergillus niger provides a framework for understanding how related compounds are metabolized. mdpi.comfrontiersin.org Research has shown that the mycobacterial 2'-epimerase Rv3790 subunit, involved in D-arabinofuranose biosynthesis, shares similarities with the fungal D-arabinono-1,4-lactone oxidase. nih.gov This enzyme is the final step in the biosynthesis of D-erythroascorbic acid, suggesting an evolutionary connection between these pathways. nih.gov

Plant Metabolite Profiling and Stress Responses

Metabolomic studies in plants have identified this compound as a component of the plant metabolome, with its levels often changing in response to environmental stressors. researchgate.net

Presence in Plants: this compound has been reported in plant species such as Arabidopsis thaliana and Cannabis sativa. nih.gov It is considered a primary metabolite, essential for growth and development. researchgate.net D-arabinose, the precursor sugar to this compound, is a component of hemicellulose, a major polysaccharide in plant cell walls. smolecule.comontosight.ai

Role in Stress Response: Metabolite profiling is a powerful tool for investigating the biochemical changes in plants under abiotic stress. mdpi.com Studies on the response of plants to conditions like drought and temperature stress have revealed alterations in the levels of various metabolites, including sugar acids. nih.govfrontiersin.org For example, in a study on peanut seedlings under drought stress, xylonic acid was identified as an important drought-response metabolite. mdpi.com While direct evidence for a specific role of this compound in stress response is still emerging, its presence within the broader class of sugar acids that are modulated by stress suggests its potential involvement.

Mammalian Systems and Human Metabolome Linkages

This compound is also found in mammalian systems and is a recognized component of the human metabolome. hmdb.ca

Detection in Mammals: Arabinonic acid has been detected in various animal-derived foods, including those from chickens (Gallus gallus) and domestic pigs (Sus scrofa domestica). hmdb.cafoodb.ca

Human Metabolome: In humans, this compound is considered a primary metabolite. hmdb.ca It has been identified in various biofluids and tissues, including the placenta and feces. nih.govfoodb.ca Its presence in the human metabolome suggests it plays a role in normal physiological processes, potentially linked to diet and gut microbiota metabolism. smolecule.com The Human Metabolome Database (HMDB) lists arabinonic acid as a detected but unquantified metabolite. hmdb.ca

Extraterrestrial Detection and Astrobiological Implications

The discovery of this compound in meteorites has significant implications for our understanding of prebiotic chemistry and the origins of life.

Identification in Meteoritic Samples

Analyses of carbonaceous chondrites, a type of stony meteorite, have revealed the presence of various organic molecules, including sugar acids like this compound. smolecule.comrsc.org

Meteoritic Abundance: this compound, along with its enantiomer L-arabinonic acid, has been identified in meteorites such as the Murchison meteorite. smolecule.comrsc.org Enantiomeric analysis of the C5 sugar acid fraction from the Murchison meteorite showed a significant enantiomeric excess (ee) for the D-form of arabinonic acid, with values of 60% and 47% in different samples. rsc.org Other 5-carbon sugar acids like D-xylonic and D-lyxonic acids also displayed large D-enantiomeric excesses, some as high as 82%. nasa.gov

| Meteorite Sample | Compound | Enantiomeric Excess (ee) |

|---|---|---|

| Murchison (sample 39) | This compound | 60% |

| Murchison (sample 52) | This compound | 47% |

| Murchison (sample 39) | D-ribonic acid | 57% |

| Murchison (sample 39) | D-lyxonic acid | 61% |

| Murchison (sample 39) | D-xylonic acid | 82% |

Role in Prebiotic Chemistry and Chirality Bias in Astrochemical Environments

The presence and particularly the enantiomeric excess of this compound in meteorites suggest a potential role in the prebiotic synthesis of more complex molecules and hint at an extraterrestrial origin for the chirality observed in biological systems.

Prebiotic Chemistry: The Oparin-Haldane hypothesis posits that life arose from inorganic molecules, with the formation of simple organic "building blocks" like amino acids and sugars being a crucial first step. khanacademy.org The discovery of sugar acids in meteorites supports the idea that such building blocks could have been delivered to early Earth from extraterrestrial sources. smolecule.comkhanacademy.org These molecules could have then participated in the formation of more complex polymers necessary for life. smolecule.com

Chirality Bias: A fundamental property of life on Earth is its homochirality – for instance, proteins are made almost exclusively of L-amino acids and nucleic acids contain D-sugars. usra.edu The significant D-enantiomeric excesses of sugar acids, including this compound, found in meteorites are remarkable. rsc.orgnasa.gov This abiotic origin of a chiral bias suggests that extraterrestrial material could have influenced the enantiomeric profile of biological molecules on Earth. rsc.orgnasa.gov The lack of significant amounts of the L-enantiomers of these sugar acids in the interior of meteorite samples further supports the indigenous nature of the observed D-enantiomeric excesses. nasa.gov

Biosynthesis and Metabolic Pathways of D Arabinonic Acid

Enzymatic Pathways and Mechanistic Elucidation

D-arabinonic acid is a sugar acid derived from the pentose (B10789219) sugar D-arabinose through oxidation. lookchem.com Its biosynthesis and metabolism are governed by specific enzymatic pathways, primarily involving dehydrogenase-mediated oxidation and subsequent degradation reactions that link it to central carbohydrate metabolism.

The primary enzymatic route for this compound synthesis is the oxidation of D-arabinose, a reaction catalyzed by various dehydrogenase enzymes. These enzymes facilitate the conversion of the aldehyde group at the C1 position of the sugar into a carboxylic acid group. lookchem.comsmolecule.com

A notable enzyme capable of catalyzing the formation of aldonic acids is the L-arabinose/D-galactose 1-dehydrogenase from the bacterium Rhizobium leguminosarum bv. trifolii, designated as Rl AraDH. researchgate.netnih.gov This enzyme, a member of the Gfo/Idh/MocA protein family, exhibits broad substrate specificity. nih.gov While its highest catalytic efficiency is observed with L-arabinose, D-galactose, and D-fucose, it also acts on D-arabinose. researchgate.netnih.govresearchgate.net The enzyme prefers NADP+ as a cofactor but can also utilize NAD+. nih.gov

When expressed in engineered Saccharomyces cerevisiae, Rl AraDH successfully converts L-arabinose to L-arabinonate. nih.govnih.gov The stable oxidation product is initially the L-arabino-1,4-lactone, which then slowly hydrolyzes to the linear L-arabinonate form at neutral pH. researchgate.netnih.gov Although primarily characterized for its activity on L-arabinose, the enzyme's promiscuity suggests a potential, albeit less efficient, role in the oxidation of D-arabinose to this compound under specific conditions. Research has shown that related bifunctional L-arabinose/D-galactose 1-dehydrogenases are found in other bacteria like Azospirillum brasilense. researchgate.net

Table 1: Production of L-arabinonic acid using engineered Saccharomyces cerevisiae expressing Rl AraDH

| Strain Configuration | Product Titer (g/L) | Production Rate (mg/L/h) | Source |

|---|---|---|---|

| Expressing Rl AraDH only | 4.3 | 48 ± 4 | researchgate.net |

| Expressing Rl AraDH and galactose permease (GAL2) | 17.5 ± 1.0 | 248 ± 23 | researchgate.netnih.gov |

In many microbes, the catabolism of the pentose sugar L-arabinose proceeds through an oxidative pathway that generates L-arabinonate as an intermediate, which is then further degraded. This pathway provides a well-studied model for dehydrogenase-mediated sugar acid metabolism. For instance, in the haloarchaeon Haloferax volcanii, L-arabinose is oxidized to L-arabinonate by an L-arabinose dehydrogenase (L-AraDH). researchgate.net This intermediate then enters a degradation sequence involving the same enzymes used for D-xylonate degradation, including a dehydratase and ultimately an α-ketoglutarate semialdehyde dehydrogenase, which produces α-ketoglutarate. researchgate.netmdpi.com

Similarly, the bacterium Azospirillum brasilense utilizes an alternative pathway for L-arabinose metabolism where L-arabinose-1-dehydrogenase catalyzes the first step, and α-ketoglutaric semialdehyde dehydrogenase performs the final reaction. researchgate.netnih.gov The intermediates include L-arabonate and L-2-keto-3-deoxyarabonate (L-KDA). researchgate.net This entire gene cluster shows an evolutionary relationship with the Entner-Doudoroff (ED) pathway. nih.gov While these pathways specifically describe the catabolism of L-arabinose to L-arabinonate, they highlight a common microbial strategy of using dehydrogenases to convert sugars into sugar acids, which are then channeled into central metabolism. researchgate.netmdpi.com

Membrane-bound dehydrogenases are crucial for oxidative biotransformations in various bacteria. In the acetic acid bacterium Gluconobacter oxydans, the membrane-bound glucose dehydrogenase (GdhM) is known for its ability to incompletely oxidize a wide range of carbohydrates in the periplasm. uni-duesseldorf.deuni-duesseldorf.denih.gov This enzyme has been shown to oxidize L-arabinose to L-arabinonic acid. uni-duesseldorf.deuni-duesseldorf.deresearchgate.net The reaction leads to an acidification of the medium, which can impact cellular processes. uni-duesseldorf.denih.gov

While the GdhM in G. oxydans is primarily associated with the oxidation of L-arabinose, other bacterial glucose dehydrogenases (GlcDH) show broader substrate specificity. For example, a purified GlcDH from Arthrobacter globiformis C224, an industrial producer of 2-ketogluconic acid, demonstrated activity with various monosaccharides. mdpi.com Although its preferred substrate is D-glucose, it can also oxidize D-galactose, D-xylose, and, to a lesser extent, D-arabinose, indicating its capacity to form this compound. mdpi.com

Table 2: Relative Activity of Purified Glucose Dehydrogenase (GlcDH) from Arthrobacter globiformis C224 on Various Substrates

| Substrate | Relative Activity (%) |

|---|---|

| D-Glucose | 100 |

| D-Xylose | 22 |

| D-Galactose | 20 |

| Maltose | 17 |

| D-Arabinose | 8 |

Source: mdpi.com

Once formed, this compound can be further metabolized. evitachem.com The degradation of sugar acids often involves a series of dehydration and oxidation or cleavage reactions. In several microorganisms, the degradation of aldonic acids like D-gluconic acid and D-galactonic acid proceeds via the non-phosphorylative Entner-Doudoroff pathway. nih.gov For this compound, its degradation can involve conversion into other sugar derivatives. ontosight.ai For example, D-arabinitol 1-phosphate, a substrate for D-arabinitol-phosphate dehydrogenase (APDH), can be chemically synthesized from this compound. researchgate.net The APDH enzyme then converts D-arabinitol 1-phosphate into xylulose 5-phosphate, an intermediate of the pentose phosphate (B84403) pathway. researchgate.net This suggests a potential degradation route where this compound is first reduced and phosphorylated before entering central metabolism.

This compound and its metabolites are connected to the central carbohydrate metabolic pathways, including the pentose phosphate pathway (PPP), glycolysis, and gluconeogenesis. ontosight.aiontosight.ai The PPP is a key pathway for generating NADPH and the precursors for nucleotide synthesis. ontosight.aitaylorandfrancis.com this compound is an intermediate in the degradation of pentoses and is involved in the PPP. lookchem.com Its phosphorylated form, arabinonate-5-phosphate, is an intermediate in the non-oxidative phase of the PPP. ontosight.ai It can be synthesized via the phosphorylation of this compound and can be converted into other sugars, such as ribose-5-phosphate, which is essential for producing nucleic acids. ontosight.ai

The degradation of some sugar acids can feed into glycolysis. For instance, cellobionic acid can be converted into α-D-glucose 1-phosphate and D-gluconic acid; the former enters glycolysis while the latter can enter the pentose phosphate pathway. nih.gov While a direct link for this compound to glycolysis is less defined, its conversion to a PPP intermediate like xylulose 5-phosphate provides an indirect entry point, as xylulose 5-phosphate can be converted to fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are glycolytic intermediates. researchgate.net

Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors. nih.gov In some rhizobia, growth on L-arabinose is gluconeogenic, with the pathway proceeding through α-ketoglutarate, which enters the TCA cycle and can then be used for glucose synthesis. cdnsciencepub.com Sodium arabinate, the salt of this compound, is used in biochemical research to study these pathways. ontosight.ai The interconversion of this compound with PPP intermediates demonstrates its role in the flexible network of carbohydrate metabolism, allowing organisms to channel carbon from various pentose sources into energy production or biosynthetic processes. lookchem.comontosight.ai

L-Arabinose Dehydrogenase and 2-Keto-glutarate Semialdehyde Dehydrogenase in Microbial Catabolism

Oxidoreductive Degradation Mechanisms

Regulation of this compound Biosynthesis and Catabolism

The metabolic pathways responsible for the synthesis and breakdown of this compound are tightly regulated to ensure cellular resources are utilized efficiently and to maintain metabolic homeostasis. This regulation occurs at multiple levels, including the genetic control of enzyme synthesis and the dynamic control of metabolic flux through the pathway.

Genetic Regulation of Enzyme Expression

In many bacteria, the catabolism of D-arabinose, the direct precursor to this compound, is linked to the genetic regulation of other sugar metabolism pathways. In Escherichia coli B, for instance, the degradation of D-arabinose is facilitated by enzymes from the L-fucose pathway. nih.govnih.gov The expression of these enzymes, including a specific D-ribulokinase encoded by the darK gene, is induced by the presence of either L-fucose or D-arabinose. nih.govasm.org The darK gene is located within the L-fucose regulon, suggesting that the genes for D-arabinose catabolism are coordinately regulated with the L-fucose operon (fuc genes). nih.govasm.org In some E. coli mutants, the pathway intermediates L-fuculose-1-phosphate and D-ribulose-1-phosphate can also act as inducers, directly linking enzyme expression to the metabolic state of the pathway. nih.gov

In the genus Bifidobacterium, a common inhabitant of the human gut, the utilization of arabinose is controlled by different transcriptional regulators. The LacI-family transcriptional factor, AraQ, has been identified as a key regulator of the arabinose catabolic genes araBDA and the arabinose transporter gene araE. frontiersin.org Another regulator, AraU from the ROK-family, controls adjacent operons that encode for putative arabinose transporters. frontiersin.org This dual regulation allows for fine-tuned control over the uptake and catabolism of arabinose.

While the regulation of L-arabinose metabolism is more extensively studied, particularly the araBAD operon in E. coli which is famously regulated by the AraC protein, the principles of substrate induction and catabolite repression are broadly applicable. wikipedia.orgbuffalostate.eduresearchgate.net The presence of a preferred carbon source, such as glucose, typically represses the expression of genes for metabolizing alternative sugars like arabinose, a phenomenon known as catabolite repression. buffalostate.edu

In fungi, this compound is a known intermediate in the biosynthesis of D-erythroascorbic acid. researchgate.netosti.gov The synthesis begins with the oxidation of D-arabinose to this compound and its subsequent lactone form, D-arabino-1,4-lactone. researchgate.net The final step is catalyzed by D-arabinono-1,4-lactone oxidase. nih.gov The genetic regulation of the initial dehydrogenases in this pathway is crucial for controlling the production of this compound. Studies in Candida species have shown that growing the yeast on D-arabinose or this compound leads to higher production of D-erythroascorbic acid, suggesting that the pathway is induced by its own substrate and intermediates. osti.gov

Table 1: Key Regulators and Genes in D-Arabinose/D-Arabinonic Acid Related Pathways

| Gene/Regulator | Organism | Function | Regulation Mechanism |

|---|---|---|---|

| darK | Escherichia coli B | Encodes D-ribulokinase for D-arabinose catabolism. nih.govasm.org | Induced by D-arabinose and L-fucose; part of the L-fucose regulon. nih.govasm.org |

| AraC | Escherichia coli | Regulates the L-arabinose operon (araBAD). wikipedia.orgresearchgate.net | Acts as both a repressor (no arabinose) and an activator (with arabinose). wikipedia.org |

| AraQ | Bifidobacterium | LacI-family transcriptional regulator for araBDA and araE genes. frontiersin.org | Acts as a master regulator of the arabinose catabolic pathway. frontiersin.org |

| D-arabinono-1,4-lactone oxidase | Saccharomyces cerevisiae | Catalyzes the final step in D-erythroascorbic acid biosynthesis. nih.gov | Expression allows for the production of D-erythroascorbic acid from D-arabino-1,4-lactone. nih.gov |

Metabolic Flux Control and Pathway Intermediates

Metabolic flux analysis is a powerful tool for quantifying the flow of carbon through metabolic networks, providing insight into how cellular metabolism is regulated in response to genetic or environmental changes. nsf.govmdpi.com The control of metabolic flux through the this compound pathways is determined by the interplay of enzyme kinetics, the concentration of pathway intermediates, and the availability of essential cofactors. mdpi.com

In microorganisms, the choice between different carbon sources is a key point of flux control. A hierarchy of pentose utilization has been observed in Clostridium acetobutylicum, where arabinose is utilized preferentially over xylose and its presence represses xylose consumption. asm.org This regulation dictates the flux of precursors into various metabolic routes, including the pentose phosphate pathway, which is interconnected with arabinose catabolism. asm.org This preferential metabolism can lead to a switch between metabolic pathways, for instance, from the pentose phosphate pathway to the phosphoketolase pathway upon the addition of arabinose. asm.org

Cofactor availability, particularly the ratio of NAD(P)+ to NAD(P)H, is another crucial element in controlling metabolic flux. The oxidation of D-arabinose to this compound is typically an NAD(P)+-dependent reaction. researchgate.net The regeneration of these cofactors is linked to the central carbon metabolism, and any imbalance can limit the rate of this compound biosynthesis. acs.orgnih.gov For example, engineering cofactor recycling systems is a common strategy to enhance the production of desired biochemicals. acs.org

Enzymology and Biocatalysis Involving D Arabinonic Acid

Characterization of D-Arabinonic Acid-Converting Enzymes

The characterization of enzymes that convert this compound or its phosphorylated forms is crucial for understanding its biological role and for its application in biocatalysis. These studies typically involve determining what molecules the enzyme can act upon and how efficiently it performs its function.

Enzyme specificity dictates which substrates an enzyme can bind and convert. This can range from absolute specificity, where an enzyme acts on only one substrate, to broad specificity, where it can accommodate a range of similar molecules. youtube.com

A key enzyme in a related pathway is D-arabitol-phosphate dehydrogenase (APDH) , which was discovered and purified from Enterococcus avium. nih.govnih.gov This enzyme exhibits narrow substrate specificity. In the oxidative direction, it primarily converts D-arabitol 1-phosphate to D-xylulose 5-phosphate and, at a lower rate, D-arabitol 5-phosphate to D-ribulose 5-phosphate. nih.govhelsinki.fiwikipedia.org The enzyme can utilize both NAD+ and NADP+ as cofactors. nih.govhelsinki.fi The biological role of APDH appears to be in the catabolism of D-arabitol through a phosphorylated pathway. nih.gov

In Bacillus methanolicus, an arabitol phosphate (B84403) dehydrogenase (atlD) was also identified. Crude extracts from cells grown on D-arabitol showed increased dehydrogenase activity, confirming the enzyme's role in this organism's arabitol metabolism. frontiersin.org

Other enzymes, such as D-amino acid transaminases, demonstrate expanded substrate specificity, acting on both D-amino acids and primary (R)-amines. nih.gov While not directly acting on this compound, their study provides a framework for understanding how enzymes can evolve to accommodate different substrates, a principle applicable to the engineering of sugar acid-converting enzymes. nih.gov

**Table 1: Substrate Specificity of D-Arabitol-Phosphate Dehydrogenase (APDH) from Enterococcus avium*** *This table summarizes the known reactions catalyzed by APDH, highlighting its primary and secondary activities.

| Substrate | Product | Cofactor | Relative Activity | Reference |

|---|---|---|---|---|

| D-arabitol 1-phosphate | D-xylulose 5-phosphate | NAD+ | High | nih.govwikipedia.org |

| D-arabitol 5-phosphate | D-ribulose 5-phosphate | NAD+ | Lower | nih.govwikipedia.org |

| D-arabitol 1-phosphate | D-xylulose 5-phosphate | NADP+ | Active | nih.govhelsinki.fi |

| D-arabitol 5-phosphate | D-ribulose 5-phosphate | NADP+ | Active | nih.govhelsinki.fi |

Understanding the three-dimensional structure of an enzyme is essential for explaining its substrate specificity and catalytic mechanism. The enzyme D-arabitol-phosphate dehydrogenase (APDH) from Enterococcus avium was found to have a molecular mass of approximately 41 ± 2 kDa on SDS/PAGE. nih.govhelsinki.fi Under non-denaturing conditions, its mass was observed to be 160 ± 5 kDa, which suggests that the functional enzyme is a tetramer composed of four identical subunits. nih.govhelsinki.fi

Homology comparisons place APDH in the medium-chain dehydrogenase family. nih.govhelsinki.fi A notable feature of this enzyme is its requirement for Mn2+ for activity, which is unusual for this family of enzymes that typically rely on Zn2+. nih.govhelsinki.fi The structure of a related prokaryotic enzyme from the aldo-keto reductase superfamily, 2,5-diketo-D-gluconic acid reductase A, has been solved in complex with its NADPH cofactor, providing insights into cofactor binding and the catalytic mechanism for this class of enzymes. pnas.org Such structural data is invaluable for rational design efforts aimed at modifying enzyme function.

The discovery of new enzymes expands the biocatalytic toolbox. D-arabitol-phosphate dehydrogenase (APDH) from Enterococcus avium is an example of a novel enzyme specificity that had not been previously described. nih.govnih.gov Its discovery was part of a larger effort to identify enzymes for the production of pentitols like xylitol (B92547) and D-arabitol. helsinki.fi The gene for APDH was cloned based on partial protein sequences, and analysis of the surrounding DNA suggested it is part of an operon involved in arabitol catabolism. nih.govhelsinki.fi

Similarly, a gene cluster responsible for D-arabitol utilization was identified in Bacillus methanolicus through transcriptome analysis. frontiersin.org This cluster included the gene for an arabitol phosphate dehydrogenase (atlD). Heterologous expression of this gene in an E. coli mutant was able to restore growth on arabitol, confirming its function. frontiersin.org These discoveries not only fill gaps in our understanding of microbial metabolism but also provide new enzymes for potential use in engineered biosynthetic pathways.

Structural Biology of this compound-Related Enzymes

Enzyme Engineering for Enhanced Biocatalytic Processes

To be useful as industrial biocatalysts, enzymes often need to be improved through protein engineering. biorxiv.org Techniques for enzyme modification are broadly categorized into two complementary strategies: directed evolution and rational design. nih.gov

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced stability or activity. science.org.au This process involves creating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection method to identify improved mutants. biorxiv.orgscience.org.au This method has been used to improve a variety of enzymes, sometimes yielding variants that are hundreds of times more effective than the original. science.org.au For instance, directed evolution of 2-keto-3-deoxy-d-arabinonate dehydratase from Caulobacter crescentus led to mutants with enhanced activity, which improved the metabolic flux for producing 2-oxoglutarate derivatives from D-xylose. acs.org

Rational design, in contrast, uses knowledge of an enzyme's structure and mechanism to make specific, targeted mutations. nih.govtuhh.de For example, rational design was used to create a monomeric, functional form of D-amino acid oxidase to avoid complications in a screening platform. biorxiv.org Often, rational design and directed evolution are used in combination. A computationally-based rational method was used to identify key residues in a phosphoserine aminotransferase, followed by screening to improve its activity towards a non-natural substrate. tuhh.de These strategies could be applied to this compound-converting enzymes to improve their catalytic efficiency, alter their substrate specificity, or enhance their stability for industrial applications.

A more advanced strategy for enzyme engineering involves the incorporation of noncanonical amino acids (ncAAs) into proteins. nih.govnih.gov Standard proteins are built from a set of 20 canonical amino acids, which have a limited range of chemical functionalities. nih.gov By expanding the genetic code, ncAAs with novel side chains can be site-specifically incorporated into an enzyme's structure. researchgate.net

This technique provides a powerful tool to modulate an enzyme's active site, probe reaction mechanisms, and improve catalytic properties beyond what is possible with the standard 20 amino acids. nih.govdoaj.org For example, replacing a single phenylalanine residue in the active site of an (R)-amine transaminase with the ncAA p-benzoyl phenylalanine resulted in a significant enhancement in activity. nih.gov The introduction of ncAAs can confer unique chemical and biological properties, such as increased stability or new catalytic functions. nih.govmdpi.com This approach holds promise for the engineering of this compound-related enzymes, potentially unlocking new catalytic activities or dramatically improving existing ones for biocatalytic processes. researchgate.net

Directed Evolution and Rational Design Approaches

Biocatalytic Applications in Synthesis and Transformation

The application of biocatalysis in the synthesis and transformation of this compound leverages the high specificity and efficiency of enzymes to create valuable chemical products. These processes often involve multi-step, one-pot reactions that combine biological and chemical methods to achieve conversions not easily accessible through traditional chemistry.

Chemo-enzymatic strategies utilize this compound as a key intermediate in multi-step reaction cascades to produce valuable chemicals. These pathways often begin with a readily available sugar, like D-arabinose, which is first converted to this compound before subsequent enzymatic or chemical transformations.

A prominent example of this is the biosynthesis of D-1,2,4-butanetriol (BT), a precursor for energetic materials and pharmaceuticals. nih.govnih.gov This process uses a synthetic pathway constructed in an engineered microorganism, such as Escherichia coli, to convert D-arabinose into BT through a four-step enzymatic cascade. nih.govnih.gov In this pathway, this compound is the product of the first enzymatic step and the substrate for the second. The entire process is carried out by whole cells of the engineered bacterium, which acts as a self-contained biocatalyst.

The enzymatic steps are as follows:

Dehydrogenation: D-arabinose is oxidized to this compound. This reaction is catalyzed by a D-arabinose dehydrogenase. nih.gov

Dehydration: this compound is then converted to 2-keto-3-deoxy-D-arabinonate by a D-arabinonate dehydratase. nih.gov

Decarboxylation: The 2-keto acid intermediate undergoes decarboxylation to form 3,4-dihydroxybutanal, a reaction catalyzed by a 2-keto acid decarboxylase. nih.gov

Reduction: Finally, the aldehyde is reduced to D-1,2,4-butanetriol by an aldehyde reductase. nih.gov

This multi-enzyme cascade highlights a purely biocatalytic strategy where this compound is a crucial, albeit transient, intermediate in a value-added chemical's production line. google.com

Table 1: Enzymatic Cascade for D-1,2,4-Butanetriol Synthesis from D-Arabinose

| Step | Substrate | Enzyme | Product | Enzyme Function |

|---|---|---|---|---|

| 1 | D-Arabinose | D-arabinose dehydrogenase | This compound | Oxidation |

| 2 | This compound | D-arabinonate dehydratase | 2-keto-3-deoxy-D-arabinonate | Dehydration |

| 3 | 2-keto-3-deoxy-D-arabinonate | 2-keto acid decarboxylase | 3,4-dihydroxybutanal | Decarboxylation |

| 4 | 3,4-dihydroxybutanal | Aldehyde reductase | D-1,2,4-butanetriol | Reduction |

Another chemo-enzymatic strategy involves the production of D-arabitol. This process can start with the enzymatic oxidation of D-arabinose to this compound. The resulting this compound, in equilibrium with its lactone form, is then subjected to chemical catalytic hydrogenation using a metal catalyst, such as ruthenium, to produce D-arabitol. researchgate.net This combination of a biological oxidation step followed by a chemical reduction step exemplifies a classic chemo-enzymatic approach.

For biocatalytic processes to be viable on an industrial scale, the stability and reusability of the enzymes are critical economic factors. Enzyme immobilization addresses these challenges by confining the enzyme or the whole-cell catalyst to a solid support material. nih.gov This enhances stability, simplifies the separation of the catalyst from the reaction mixture, and allows for continuous operation and catalyst recycling. nih.govmdpi.com

While specific studies on the immobilization of enzymes exclusively for this compound production are not widespread, the principles are well-established from analogous processes like the production of gluconic and xylonic acids. lookchem.comfrontiersin.orgresearchgate.net The enzymes involved in the conversion of D-arabinose to this compound (e.g., D-arabinose dehydrogenase) or its subsequent transformation can be immobilized using several standard techniques. nih.gov

Common Immobilization Techniques:

Adsorption: This method relies on the non-covalent, physical attachment of enzymes to the surface of a support material, such as silica, biodegradable polymers, or octyl-agarose. nih.gov It is a simple and gentle method, but enzyme leakage from the support can be a drawback.

Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and a functionalized support material like chitosan (B1678972) or glutaraldehyde-activated carriers. mdpi.com This method provides very stable attachment, minimizing enzyme leaching. mdpi.com

Entrapment: Enzymes or whole cells are physically confined within the porous network of a polymer matrix, such as calcium alginate or carrageenan. nih.gov This is a common method for immobilizing whole-cell biocatalysts, like the engineered E. coli used for butanetriol synthesis, as it protects the cells from harsh environmental conditions. nih.govnih.govnih.gov

Cross-Linking: Enzyme molecules are linked to each other using a bifunctional reagent like glutaraldehyde, forming large, insoluble aggregates. mdpi.com This method can be used in combination with other techniques to prevent enzyme leakage from a support.

Benefits for this compound Bioprocesses:

Immobilizing the enzymes or whole cells used in this compound synthesis offers significant advantages for industrial applications. Immobilized biocatalysts typically show enhanced thermal and operational stability compared to their free counterparts. mdpi.comresearchgate.net For example, work on similar enzymes has shown that immobilization can increase thermal stability by several folds and allow the catalyst to be reused for numerous cycles with minimal loss of activity. mdpi.comresearchgate.net In the context of producing D-1,2,4-butanetriol, immobilizing the engineered E. coli cells in a bioreactor would facilitate a continuous production process and dramatically simplify the purification of the final product from the biocatalyst. researchgate.net

Table 2: Comparison of Enzyme Immobilization Techniques for Bioprocesses

| Technique | Principle | Common Supports | Advantages | Disadvantages |

|---|---|---|---|---|

| Adsorption | Non-covalent physical interaction | Silica, Alumina, Carbon Nanotubes, Polymers | Simple, mild conditions, low cost, high initial activity retention. | Enzyme leakage, non-specific binding. |

| Covalent Binding | Formation of stable covalent bonds | Chitosan, Glutaraldehyde-activated supports, Epoxy resins | Strong attachment, minimal leakage, high stability. | Can cause loss of enzyme activity, more complex, higher cost. |

| Entrapment | Physical confinement in a polymer matrix | Calcium Alginate, Carrageenan, Polyacrylamide | Mild conditions, protects enzyme/cell, suitable for whole cells. | Mass transfer limitations, potential leakage from large pores. |

| Cross-Linking | Inter-molecular covalent bonding of enzymes | Glutaraldehyde | Strong binding, carrier-free option. | Can cause significant conformational changes and activity loss. |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5460480 |

| D-arabinose | 5793 |

| D-1,2,4-butanetriol | 439971 |

| D-arabitol | 135439 |

| Glutaraldehyde | 10455 |

| Chitosan | 71853 |

| Silica | 24261 |

| Alginate | 5102882 |

| D-glucose | 5793 |

| D-xylonic acid | 443422 |

| L-arabinonic acid | 93310 |

| D-gluconic acid | 10690 |

Chemical Synthesis and Derivatization of D Arabinonic Acid

Synthetic Methodologies for D-Arabinonic Acid Production

The production of this compound can be achieved through several synthetic routes, primarily involving the oxidation of suitable sugar precursors. Both traditional chemical oxidation and modern electrochemical methods have been effectively employed.

Oxidative Routes from Sugar Precursors

The oxidation of D-arabinose is a direct and common method for synthesizing this compound. evitachem.com This transformation can be accomplished using various oxidizing agents and catalytic systems. For instance, platinum-copper catalysts supported on titanium dioxide have been utilized for the oxidation of D-arabinose in base-free media. smolecule.com The use of bimetallic catalysts, such as palladium-gold (Pd-Au) supported on materials like ceria or alumina, has also been shown to be effective for the selective oxidation of arabinose to arabinonic acid. researchgate.net Studies have demonstrated that the activity and selectivity of these catalysts can be influenced by the support material and the catalyst treatment process. researchgate.net Gold nanoparticles have also been investigated as catalysts for arabinose oxidation under alkaline conditions, showing high selectivity towards the formation of aldonic acids. researchgate.netcore.ac.uk

Besides D-arabinose, other more abundant sugars like D-glucose and D-fructose can also serve as precursors for this compound. Several methods involve the oxidative decarboxylation of these hexoses. smolecule.comsmolecule.com For example, D-glucose can be oxidized with oxygen in an alkaline aqueous solution to produce this compound. google.comgoogle.com Another route involves the oxidation of D-glucose using the enzyme pyranose-2-oxidase to form D-arabino-hexos-2-ulose, which is then treated with hydrogen peroxide to yield this compound. google.comgoogle.com This reaction is reported to be most efficient and selective in alkaline solutions. google.com Similarly, the oxidation of D-fructose can also yield this compound as a primary product. google.com

Table 1: Oxidative Methods for this compound Production

| Precursor | Oxidizing Agent/Catalyst | Key Features |

|---|---|---|

| D-arabinose | Platinum-copper on TiO2 | Base-free media. smolecule.com |

| D-arabinose | Palladium-gold on ceria/alumina | High activity and selectivity. researchgate.net |

| D-arabinose | Gold nanoparticles | High selectivity under alkaline conditions. researchgate.netcore.ac.uk |

| D-glucose | Oxygen in alkaline solution | Utilizes an abundant precursor. google.comgoogle.com |

| D-glucose | Pyranose-2-oxidase and Hydrogen Peroxide | Enzymatic-chemical cascade reaction. google.comgoogle.com |

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative and controlled approach to the synthesis of this compound. These methods often involve the oxidative decarboxylation of C6 sugars like D-glucose and D-mannose. smolecule.comsmolecule.com The electrochemical oxidation of D-glucose, for example, can lead to the formation of this compound among other products. mdpi.com Early studies by Lob in 1910 reported the formation of this compound from the electrochemical oxidation of D-glucose in sulfuric acid using a lead anode and a platinum cathode. mdpi.com More recent methods focus on improving selectivity and efficiency. For instance, the electrolytic decarboxylation of D-gluconic acid, an oxidation product of D-glucose, can produce D-arabinose, which can then be further oxidized to this compound. acs.org The electrochemical process allows for precise control over the reaction conditions, such as electrode potential, which can influence the product distribution. acs.org Boron-doped diamond (BDD) electrodes have been explored for the electrochemical oxidation of D-glucose, demonstrating the generation of various shorter-chain sugars and organic acids. acs.org

Synthesis and Applications of this compound Derivatives

The functional groups of this compound, particularly its carboxyl and hydroxyl groups, can be readily modified to produce a variety of derivatives with specific properties and applications in research.

D-Arabinono-1,4-Lactone and Other Lactone Derivatives

This compound can exist in equilibrium with its cyclic ester form, a lactone. The most common of these is D-arabinono-1,4-lactone, also known as this compound γ-lactone. sigmaaldrich.comcymitquimica.com This five-membered ring lactone is a key intermediate in various biological and chemical processes. sigmaaldrich.com For instance, it serves as a substrate for enzymes like D-arabinono-1,4-lactone oxidase, which is involved in the biosynthesis of D-erythroascorbic acid in some organisms. uniprot.org D-arabinono-1,4-lactone can be synthesized from this compound through intramolecular esterification, often facilitated by acidic conditions. It can also be produced through other routes, such as the photocatalytic conversion of D-fructose using a TiO2 photocatalyst. researchgate.net This lactone is also a precursor for the biosynthesis of erythroascorbate and can be used to study and characterize specific oxidases. sigmaaldrich.com Derivatives of this lactone, such as 5-deoxy-D-arabinono-1,4-lactone, are valuable intermediates in the synthesis of natural products like the Lauraceae lactones. oup.com

Functionalized Derivatives for Specific Research Applications (e.g., Hydrazides, Acetates)

The hydroxyl and carboxyl groups of this compound can be functionalized to create derivatives for specific research purposes.

Hydrazides: The carboxyl group of this compound can be converted to an acyl hydrazide. Hydrazides are synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. researchgate.net These derivatives are important intermediates in the synthesis of various heterocyclic compounds and often exhibit biological activity. mdpi.com

Acetates: The hydroxyl groups of this compound and its lactone form can be acetylated. For example, 2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone is a derivative where the hydroxyl groups of D-arabinono-1,4-lactone are protected with acetyl groups. synthose.com This protection strategy is common in multi-step organic synthesis to prevent unwanted reactions of the hydroxyl groups. Fully acetylated derivatives, like D-arabinose, 2,3,4,5-tetraacetate, are stable and soluble in organic solvents, making them useful in synthetic chemistry for the controlled introduction of the arabinose moiety.

This compound as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound, with its multiple stereocenters, makes it a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules. numberanalytics.com This approach, known as chiral pool synthesis, utilizes readily available chiral compounds from nature to construct more complex targets, simplifying the synthetic route and ensuring high stereochemical purity. numberanalytics.com

This compound and its derivatives have been employed as starting materials in the synthesis of various natural products and biologically active compounds. ontosight.ai For example, derivatives of this compound have been used in the synthesis of oxetane (B1205548) δ-amino acids. researchgate.net The defined stereochemistry of this compound allows for the transfer of chirality to the target molecule, which is crucial for its biological function. The ability to transform the functional groups of this compound provides synthetic chemists with a versatile platform for constructing complex chiral architectures.

Stereo-controlled Synthesis of Natural Products

This compound and its derivatives, particularly the γ-lactone form (D-arabinono-1,4-lactone), serve as valuable chiral building blocks in the stereo-controlled synthesis of various natural products. The inherent stereochemistry of this compound, derived from the parent sugar D-arabinose, provides a template for the construction of complex molecules with specific stereocenters.

One notable application is in the synthesis of Lauraceae lactones, a family of bioactive compounds. 5-Deoxy-D-arabinono-1,4-lactone has been identified as a versatile intermediate for the synthesis of these natural products, including (-)-litsenolide B1 and B2. The synthesis of this key intermediate can be achieved from D-glucal triacetate through a ruthenium tetroxide-catalyzed oxidative cleavage, followed by hydrolysis and acidic work-up to yield the desired lactone.

The utility of sugar-derived lactones extends to the formation of butenolides, which are core structures in many natural products. While specific examples for D-arabinono-1,4-lactone are part of broader synthetic strategies, the general methodology involves the transformation of protected aldonolactones. For instance, protected D-galactono-1,4-lactone undergoes β-elimination to generate enol lactones, which are precursors to 2-keto-3-deoxyaldonic acids. researchgate.net This highlights the potential of similar sugar lactones in constructing butenolide scaffolds.

Furthermore, derivatives of this compound are employed in the synthesis of complex amino acids. For example, the enantioselective total synthesis of the natural amino acid (2S,4R,5R)-4,5-dihydroxy-pipecolic acid has been accomplished using a derivative of methyl D-arabino-hexonate as a key intermediate. mdpi.com The synthesis relies on the intramolecular nucleophilic displacement of a sulfonyloxy group by an amino function to construct the piperidine (B6355638) ring with the desired stereochemistry, which is dictated by the starting carbohydrate template. mdpi.com

The table below outlines a synthetic sequence starting from a this compound-related precursor to a key intermediate in the synthesis of a natural hydroxy-amino acid.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | D-Glucoheptono-1,4-lactone | 1. TsCl, Pyridine; 2. NaIO₄, RuCl₃·xH₂O | Methyl 2-azido-2-deoxy-3,4-O-isopropylidene-6-O-tosyl-D-arabino-hexonate | - |

| 2 | Methyl 2-azido-2-deoxy-3,4-O-isopropylidene-6-O-tosyl-D-arabino-hexonate | 1. CF₃COOH (aq); 2. H₂, Pd/C | (2S,4R,5R)-4,5-dihydroxy-pipecolic acid | 19 (overall) |

| Data derived from a multi-step synthesis. mdpi.com |

Asymmetric Synthesis Applications

This compound is a member of the "chiral pool," which comprises readily available, enantiomerically pure natural compounds used as starting materials in organic synthesis. ontosight.ai The use of such compounds is a cornerstone of asymmetric synthesis, where the objective is to create new chiral molecules with a high degree of stereochemical control. The predefined stereocenters of this compound can be used to direct the formation of new stereogenic centers in a predictable manner.

A significant application of this compound as a chiral template is in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, the synthesis of (2S,4R,5R)-4,5-dihydroxy-pipecolic acid from D-glucoheptono-1,4-lactone showcases this principle. mdpi.com In this synthesis, the stereochemistry of the final product is directly inherited from the chiral centers present in the starting sugar lactone, which possesses a D-arabino configuration at C2, C3, and C4.

The conversion of this compound and its lactones to D-arabitol through catalytic hydrogenation is another example of a stereospecific transformation. researchgate.net This reduction proceeds without affecting the existing chiral centers, providing enantiomerically pure D-arabitol, which can be a useful polyol intermediate in further synthetic applications.

The derivatization of this compound allows for the creation of more complex chiral synthons. For example, this compound can be chemically converted in a multi-step process involving O-acetylation, chlorination, reduction, phosphorylation, and de-O-acetylation to synthesize D-arabinitol 1-phosphate. This phosphorylated derivative serves as a specific substrate for the characterization of enzymes such as D-arabinitol-phosphate dehydrogenase.

The table below summarizes the use of this compound as a starting material for a specific chiral product.

| Starting Material | Target Molecule | Key Synthetic Steps | Application |

| This compound | D-arabinitol 1-phosphate | O-acetylation, chlorination, reduction, phosphorylation, de-O-acetylation | Substrate for enzyme characterization |

| D-Glucoheptono-1,4-lactone | (2S,4R,5R)-4,5-dihydroxy-pipecolic acid | Degradative oxidation, azide (B81097) introduction, intramolecular cyclization | Synthesis of a natural hydroxy-amino acid |

| Information compiled from synthetic reports. mdpi.com |

The intrinsic chirality of this compound makes it an effective tool for transferring stereochemical information during a synthetic sequence, thereby enabling the efficient and stereoselective production of complex chiral molecules. ontosight.ai

Biological Roles and Molecular Mechanisms of D Arabinonic Acid

Interaction with Biological Macromolecules

D-arabinonic acid and its derivatives are biologically active molecules that interact with various macromolecules, influencing their function. These interactions are fundamental to its roles in metabolism and cellular responses. The stereochemistry of this compound is a critical factor in its biological activity, dictating how it binds to enzymes and receptors. ontosight.aiontosight.ai

This compound can function both as a substrate for enzymatic reactions and as an inhibitor of enzyme activity. Its lactone and phosphorylated forms are particularly important in these interactions.

As a Substrate:

The γ-lactone form, D-arabinono-1,4-lactone , is a key substrate in the biosynthesis of vitamin C analogues in certain organisms. rcsb.org In yeast, it is the substrate for arabinonolactone oxidase (ALO), which catalyzes its conversion to D-erythroascorbic acid. nih.gov Similarly, in the parasite Trypanosoma brucei, the enzyme TbALO utilizes D-arabinono-γ-lactone to synthesize ascorbate (B8700270). nih.gov The enzyme from Leishmania donovani also uses D-arabinono-γ-lactone as a substrate. mdpi.com

this compound can act as an acceptor molecule for the enzyme dextransucrase, which transfers a glucosyl group from sucrose (B13894) to form α-D-glucopyranosyl-(1-->5)-D-arabinonic acid . nih.gov

It serves as a precursor for the chemical synthesis of D-arabinitol 1-phosphate , which is a substrate for D-arabinitol-phosphate dehydrogenase (APDH). ontosight.ai This enzyme, found in bacteria like Bacillus halodurans, converts D-arabinitol 1-phosphate to D-xylulose 5-phosphate . ontosight.ai

Some bacteria can use this compound as a carbon source, indicating the presence of metabolic pathways and enzymes that process this sugar acid. smolecule.com

As an Inhibitor:

this compound has been shown to be a potent inhibitor of certain enzymes, such as DNA-dependent RNA polymerase (RdRP).

Its phosphorylated derivative, 5-Phosphoarabinonic acid , acts as a strong inhibitor of glucose-6-phosphate isomerase by mimicking the cis-enediol intermediate of the reaction this enzyme catalyzes.

The enzyme L-fuculose-1-phosphate aldolase (B8822740) (FucA), involved in the degradation of D-arabinose and L-fucose in Escherichia coli, catalyzes the reversible cleavage of L-fuculose 1-phosphate. uniprot.orgebi.ac.uk While not a direct inhibitor, the metabolism of D-arabinose involves pathways with enzymes like FucA that are central to carbohydrate processing. uniprot.org

| Compound | Enzyme | Organism/System | Interaction Type | Product/Effect |

|---|---|---|---|---|

| D-arabinono-1,4-lactone | Arabinonolactone Oxidase (ALO) | Yeast, Trypanosoma brucei, Leishmania donovani | Substrate | D-erythroascorbic acid / Ascorbate. nih.govmdpi.com |

| This compound | Dextransucrase | Enzymatic Synthesis | Substrate (Acceptor) | α-D-glucopyranosyl-(1-->5)-D-arabinonic acid. nih.gov |

| D-arabinitol 1-phosphate (from this compound) | D-arabinitol-phosphate Dehydrogenase (APDH) | Bacillus halodurans | Substrate | D-xylulose 5-phosphate. ontosight.ai |

| 5-Phosphoarabinonic acid | Glucose-6-phosphate Isomerase | General Biochemistry | Inhibitor | Inhibits enzyme by mimicking reaction intermediate. |

| This compound | DNA-dependent RNA polymerase (RdRP) | General Biochemistry | Inhibitor | Potent inhibition. |

While less documented than its enzymatic interactions, evidence suggests this compound and its derivatives can bind to specific proteins that function as receptors or binding proteins, mediating cellular responses.

Binding to an Enolase Superfamily Protein: The crystal structure of a mutant enolase superfamily member from a Vibrionales bacterium has been resolved in a complex with a magnesium ion and D-arabinonate (the anionic form of this compound). rcsb.org This finding is cataloged in the Protein Data Bank under the ID 3SBF , with D-arabinonate listed as the ligand D8T. rcsb.orgnih.govebi.ac.ukpdbj.org This direct structural evidence confirms a specific binding interaction, although the precise functional implication in this bacterium remains to be fully elucidated.

Interaction with Plant Germin-Like Proteins (GLPs): The phosphorylated derivative, 5-Phosphoarabinonic acid , is implicated in plant stress responses through its binding to plant germin-like proteins (GLPs). These proteins are believed to function as receptors in recognizing pathogen-associated molecular patterns, such as chitin (B13524) or peptidoglycan, thereby initiating an immune response. The binding of 5-phosphoarabinonic acid to GLPs may modulate this recognition process.

Potential Interaction with Viral Proteins: A molecular docking study proposed that this compound could potentially act as an antiviral agent by binding to the catalytic site of the viral neuraminidase protein of the influenza virus. mdpi.com The study suggested that this compound could form hydrogen bonds within the active site, potentially inhibiting viral function. mdpi.com

Enzyme-Substrate/Inhibitor Interactions

Physiological Functions in Cellular Systems

This compound is involved in fundamental cellular processes, particularly in the context of maintaining balance (homeostasis) and responding to environmental challenges.

The accumulation or synthesis of this compound and its derivatives is a documented response to various stress conditions in a range of organisms, from plants to microbes.

Abiotic Stress in Plants:

In potato cultivars (Solanum tuberosum), arabinonic acid is one of several metabolites that robustly accumulate in response to drought stress. nih.gov

Metabolic profiling of Amaranthus caudatus revealed that arabinonic acid-1,4-lactone levels increased twofold in the leaves under zinc stress. researchgate.net

In hexaploid wheat seedlings, a significant accumulation of arabinonic acid was observed under conditions of combined iron and phosphate (B84403) deficiency, indicating its role in the plant's response to nutrient stress.

Studies in Arabidopsis thaliana have shown that levels of arabinonic acid, among other polyhydroxy acids, increase under threonine-induced stress, suggesting a role in providing reducing equivalents to help the plant cope with excess nitrogen assimilation. plos.org

Oxidative Stress in Microbes:

In the parasite Leishmania donovani, the enzyme arabino-1,4-lactone oxidase (ALO) is crucial for ascorbate biosynthesis and protecting the parasite against oxidative stress. mdpi.com Deletion of the gene for this enzyme reduces the parasite's ability to survive within host macrophages, which use reactive oxygen species to kill pathogens.

In the yeast Candida albicans, the D-arabinono-1,4-lactone oxidase enzyme is involved in the cellular response to oxidative stress and starvation. ontosight.ai

Role in Microbiome Homeostasis:

this compound has been identified in the metabolic products of Lactobacillus-dominant vaginal microbiomes. pdbj.org This suggests it is part of the complex chemical environment that maintains vaginal homeostasis. pdbj.org Its presence may also be linked to its role as a prebiotic compound that promotes the growth of beneficial bacteria. smolecule.com

| Organism | Stress Condition | Observed Effect | Reference |

|---|---|---|---|

| Potato (Solanum tuberosum) | Drought | Accumulation of arabinonic acid. | nih.gov |

| Amaranth (Amaranthus caudatus) | Zinc Stress | 2-fold increase in arabinonic acid-1,4-lactone in leaves. | researchgate.net |

| Wheat (Triticum aestivum) | Iron & Phosphate Deficiency | Increased accumulation of arabinonic acid. | |

| Arabidopsis thaliana | Threonine Stress (N-imbalance) | Increased levels of arabinonic acid. | plos.org |

| Leishmania donovani | Oxidative Stress | Precursor for ascorbate biosynthesis, crucial for parasite survival. | mdpi.com |

| Candida albicans | Oxidative Stress, Starvation | Enzyme using its lactone form is involved in the stress response. | ontosight.ai |

The involvement of this compound in stress responses suggests it may function as or contribute to signaling pathways that regulate these responses.

The binding of its phosphorylated derivative to germin-like proteins (GLPs) in plants points to a role in pathogen defense signaling. GLPs are known to be involved in various signaling pathways, including those mediated by the phytohormone jasmonic acid (JA). nih.gov

In plants, responses to abiotic stresses like drought and nutrient deficiency are tightly controlled by complex signaling networks, primarily involving the hormone abscisic acid (ABA). frontiersin.orgmdpi.com The consistent accumulation of arabinonic acid during these stresses suggests it may be an integral part of the metabolic adjustments downstream of ABA signaling or could itself be a component of the signal. nih.gov

While direct evidence for this compound as a primary signaling molecule is still emerging, the precedent set by other fatty acids, such as arachidonic acid, which is a known signaling molecule in plant defense, supports the plausibility of sugar acids having similar roles. nih.gov

Role in Cellular Homeostasis and Stress Response

Advanced Mechanistic Investigations

Research has uncovered several specific and complex mechanisms through which this compound participates in biological systems. A key mechanistic role is its function as a precursor in specialized biosynthetic pathways.

The conversion of D-arabinono-1,4-lactone, a derivative of this compound, is the final step in the synthesis of D-erythroascorbic acid in yeast and L-ascorbic acid (vitamin C) in trypanosomes. nih.govontosight.ai This pathway is distinct from the one found in mammals and represents a fungal-like metabolic route. nih.gov In parasites like Leishmania and Trypanosoma, this pathway is critical for producing antioxidants that defend against the host immune response, making the enzymes involved, such as arabinonolactone oxidase, potential therapeutic targets. mdpi.com

Furthermore, this compound is an intermediate in the degradation of pentose (B10789219) sugars in some microbes. lookchem.com For instance, in E. coli, the metabolism of D-arabinose is linked to the L-fucose degradation pathway, which involves enzymes like L-fuculose-1-phosphate aldolase. uniprot.org The ability of some bacteria to use this compound as their sole carbon source highlights its integration into central metabolism. smolecule.com Its formation from the oxidation of D-fructose is another identified metabolic reaction. scirp.org These mechanistic insights underscore the compound's role as a versatile metabolic intermediate in the microbial world. smolecule.comlookchem.com

Molecular Docking and Cheminformatics Approaches

Molecular docking and cheminformatics have been instrumental in exploring the potential biological activities of this compound by simulating its interactions with various protein targets. These computational techniques provide insights into binding affinities and potential mechanisms of action before they are confirmed by laboratory experiments.

A study investigating the antiviral properties of an aqueous extract of Caesalpinia mimosoides identified this compound as one of its components. mdpi.com Molecular docking simulations were employed to assess the interaction of the identified phytochemicals with the neuraminidase (NA) protein of the influenza A (H1N1) virus. mdpi.comresearchgate.net this compound, along with other compounds like D-sorbitol and D-mannitol, was presumed to contribute to the antiviral activity due to its binding interactions with the catalytic site of the NA structure. mdpi.com The binding energy of this compound was calculated to be between -3.7 and -4.4 kcal/mol, which was lower than that of malic acid, another component of the extract. mdpi.com This suggests a potentially favorable interaction with the viral protein. The study highlighted that these compounds could interact with the active site and the hydrophobic 430-cavity of the viral surface protein, indicating a possible synergistic effect. mdpi.comresearchgate.net

In another research context, cheminformatics tools such as MetFrag, SIRIUS, CSI:FingerID, and CANOPUS were used to annotate and characterize phytochemicals from plant extracts, including this compound. mdpi.comresearchgate.net These tools aid in the structural elucidation of compounds from complex mixtures, which is a critical step before performing molecular docking studies. mdpi.com

Furthermore, molecular docking has been utilized to investigate the potential of natural compounds to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. jppres.com While a specific study on Farsetia stylosa extract identified this compound as a constituent, the molecular docking part of the study focused on the interactions of flavonoids with these enzymes. jppres.com However, this approach demonstrates a common strategy where constituents of a natural extract are first identified and then virtually screened for their inhibitory potential against therapeutic targets.

These computational approaches are valuable for prioritizing compounds for further biological testing and for understanding the molecular basis of their activities. The findings from molecular docking studies, while predictive, provide a strong foundation for subsequent in vitro and in vivo functional assays to validate the biological roles of compounds like this compound.

In Vitro and In Vivo Functional Assays

In vitro and in vivo functional assays have provided evidence for the biological activities of this compound, corroborating and expanding upon the predictions from computational studies. These experimental approaches directly assess the effects of the compound on biological systems.

Enzyme Inhibition Assays:

In vitro assays are crucial for determining the inhibitory effects of compounds on specific enzymes. One area of investigation is the inhibition of enzymes involved in carbohydrate metabolism, which is a therapeutic target for managing diabetes. jppres.com A study on the methanolic extract of Farsetia stylosa, which contains this compound, demonstrated strong inhibitory activity against α-amylase and α-glucosidase. jppres.com The extract showed an IC50 value of 13.45 ± 0.39 µg/mL for α-amylase and 0.614 ± 0.02 µg/mL for α-glucosidase, indicating potent inhibition. jppres.com While this study tested the entire extract, it points to the potential contribution of its components, including this compound, to the observed anti-hyperglycemic effect. jppres.com

Antiviral and Other Biological Activities:

The antiviral potential of this compound, suggested by molecular docking, has been supported by in vitro studies. An aqueous extract of Caesalpinia mimosoides, containing this compound, was found to inhibit the influenza A (H1N1) virus in Madin-Darby canine kidney (MDCK) cells with an IC50 of 5.14 µg/mL. mdpi.comresearchgate.net This demonstrates a tangible antiviral effect of the extract, to which this compound is believed to contribute.

Furthermore, derivatives of this compound have been synthesized and tested for their biological activities. For instance, 5-phosphate-D-arabinohydroxamic acid was synthesized and identified as a potent transition-state analogue inhibitor of 6-phosphate-D-glucose isomerases. researchgate.net Another derivative, this compound, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester, serves as a precursor in the synthesis of antiviral agents like 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), which is a selective inhibitor of the Hepatitis C virus NS5B polymerase. smolecule.com

In vivo studies provide a more complex biological context to evaluate the effects of a compound. Research on the seed coats of Araucaria angustifolia, which contain this compound among other compounds, has highlighted their potential as a functional food source. researchgate.net Studies have indicated that components of this plant material can help regulate serum triglyceride and cholesterol levels and manage weight. researchgate.net

Additionally, in vitro experiments using vaginal microbiome proxies have identified this compound in metabolite samples from cultures. nih.gov These studies are important for understanding the composition of the vaginal metabolome and its role in health and disease. nih.gov

The following table summarizes the findings from some of the in vitro studies mentioned:

| Study Subject | Target/Assay | Key Findings |

| Farsetia stylosa methanolic extract (contains this compound) | α-amylase inhibition | IC50 = 13.45 ± 0.39 µg/mL jppres.com |